2(5H)-Furanone, 3-(phenylsulfinyl)-

Description

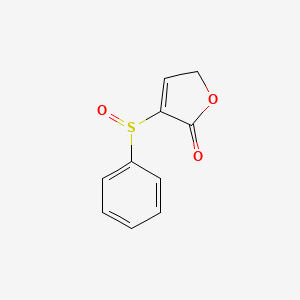

2(5H)-Furanones are a class of heterocyclic compounds characterized by a five-membered lactone ring with a ketone group. The compound 3-(phenylsulfinyl)-2(5H)-furanone features a phenylsulfinyl (-S(O)Ph) substituent at the 3-position of the furanone core.

Properties

CAS No. |

57061-31-1 |

|---|---|

Molecular Formula |

C10H8O3S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

4-(benzenesulfinyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H8O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

GHNQSXPZCRRCDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)O1)S(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(phenylsulfinyl)- typically involves the reaction of furanone derivatives with phenylsulfinyl reagents. One common method includes the oxidation of phenylsulfide derivatives to phenylsulfoxides, followed by their reaction with furanone under controlled conditions. The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 3-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Phenylsulfide derivatives.

Substitution: Various substituted furanone derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-(phenylsulfinyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can act as an electrophile, participating in reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The sulfinyl group (-S(O)Ph) is electron-withdrawing due to the sulfoxide’s polar nature, contrasting with electron-donating groups like methyl (-CH₃) or phenyl (-Ph). Key analogs include:

*Estimated based on structural analogs.

Chirality at the sulfur atom (if present) could lead to stereoselective interactions in biological systems .

Physicochemical Data

*Inferred from substituent effects.

Biological Activity

2(5H)-Furanone, 3-(phenylsulfinyl)- is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a phenylsulfinyl group that enhances its chemical reactivity and biological activity, making it valuable in medicinal chemistry. The mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes and proteins involved in critical biological processes such as cell signaling and metabolism.

Antimicrobial Activity

2(5H)-Furanone derivatives have been extensively studied for their antimicrobial properties. A notable study demonstrated that the compound effectively inhibits biofilm formation by various pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these bacteria were reported at 8 μg/mL for some derivatives, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of 2(5H)-Furanone Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|---|

| Sulfone 26 | Staphylococcus aureus | 8 | Yes (with gentamicin) |

| Furanone F105 | Bacillus subtilis | 10 | Yes (with amikacin) |

| Furanone Derivative 1 | E. coli | >64 | No |

| Furanone Derivative 2 | S. epidermidis | <64 | Yes (with benzalkonium chloride) |

Quorum Sensing Inhibition

Another significant aspect of the biological activity of 2(5H)-Furanone is its role in inhibiting quorum sensing (QS) in bacteria. QS is a communication system that bacteria use to coordinate their behavior based on population density. Studies have shown that 2(5H)-furanone can disrupt this signaling pathway by mimicking acyl-homoserine lactones (AHLs), which are crucial for QS regulation. This disruption leads to reduced biofilm formation and virulence factor production .

Case Study: Biofilm Control

In a study focused on biofouling control, 2(5H)-furanone was tested against various AHL molecules. The results indicated that at concentrations as low as 0.4 mg/mL, the compound significantly inhibited violacein synthesis in Serratia liquefaciens, demonstrating its potential as an effective biocontrol agent against biofilm-forming pathogens .

Anticancer Potential

Recent research has also explored the anticancer properties of 2(5H)-furanone derivatives. Some compounds demonstrated cytotoxic effects against cancer cell lines, with certain derivatives exhibiting enhanced activity when used in combination with established chemotherapeutics like aminoglycosides .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Furanone F105 | M-HeLa | <20 | High cytotoxicity |

| Sulfone 26 | MCF-7 | <40 | Synergistic effect with gentamicin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(phenylsulfinyl)-2(5H)-furanone?

- Methodological Answer : The synthesis typically involves cyclization or oxidation of precursor molecules. For example, 2(5H)-furanone derivatives can be functionalized via sulfinyl group introduction using thiolation-oxidation sequences. Key steps include:

Cyclization : Precursors like γ-keto acids or esters undergo lactonization under acidic or thermal conditions.

Sulfinylation : Phenylsulfinyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-mediated reactions).

Reaction conditions (temperature, solvent, catalysts) critically influence yield and regioselectivity .

Q. How is the purity and structural integrity of 3-(phenylsulfinyl)-2(5H)-furanone validated experimentally?

- Methodological Answer :

- Purity : Assessed via HPLC or GC-MS, with thresholds >95% purity for biological assays .

- Structural Confirmation :

- NMR : and NMR identify sulfinyl group orientation and lactone ring conformation .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in crystalline derivatives .

Q. What solvent systems are recommended for handling 3-(phenylsulfinyl)-2(5H)-furanone in vitro?

- Methodological Answer :

- Primary Solvent : DMSO (100 mg/mL solubility), ideal for stock solutions due to high polarity and stability at -20°C .

- Alternatives : Ethanol or acetonitrile for kinetic studies, though sonication may be required to enhance dissolution .

- Avoid : Chlorinated solvents (e.g., chloroform) due to potential lactone ring reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in synthesizing 3-(phenylsulfinyl)-2(5H)-furanone derivatives?

- Methodological Answer :

- Catalysts : Lewis acids (e.g., BF-EtO) promote stereoselective cyclization by stabilizing transition states .

- Temperature Control : Lower temperatures (-20°C to 0°C) favor kinetic over thermodynamic products, reducing racemization .

- Chiral Auxiliaries : Use of enantiopure sulfinyl directing groups (e.g., (R)- or (S)-configured) enforces axial chirality .

- Table : Stereochemical outcomes under varying conditions:

| Catalyst | Temp (°C) | % Yield | ee (%) |

|---|---|---|---|

| BF-EtO | -20 | 78 | 92 |

| None | 25 | 45 | <5 |

Q. What strategies resolve contradictory data in the biological activity profiles of 3-(phenylsulfinyl)-2(5H)-furanone analogs?

- Methodological Answer :

- Reproducibility Checks : Verify compound purity and storage conditions (e.g., degradation in DMSO >1 week) .

- Structural Reanalysis : Use 2D NMR (COSY, NOESY) to confirm sulfoxide configuration, which impacts bioactivity .

- Cell Line Variability : Cross-test analogs in multiple cell lines (e.g., HeLa vs. MCF-7) to isolate context-dependent effects .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., QSAR models) to identify outliers or assay artifacts .

Q. What computational methods elucidate the electronic effects of the phenylsulfinyl group on 2(5H)-furanone reactivity?

- Methodological Answer :

- DFT Calculations : Model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships .

- Spectroscopic Correlation : Compare computed IR/Raman spectra with experimental data to validate electronic environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antitumor IC values for 3-(phenylsulfinyl)-2(5H)-furanone derivatives?

- Methodological Answer :

- Standardize Assays : Use identical cell viability protocols (e.g., MTT vs. ATP-luciferase) across studies .

- Control for Redox Interference : Sulfinyl groups may interfere with tetrazolium-based assays; validate with non-redox endpoints (e.g., flow cytometry) .

- Batch Variability : Re-synthesize compounds using published procedures to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.